![molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0](/img/new.no-structure.jpg)
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol: is a complex organic compound with the molecular formula C18H22ClNO3 and a molecular weight of 335.83 g/mol . This compound is notable for its role as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands, which are significant in neurological research and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3,4-dimethoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent like sodium borohydride (NaBH4), to yield the corresponding amine.
Final Step: The amine undergoes a Mannich reaction with formaldehyde and benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar but optimized for scale. They often involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous testing protocols to maintain consistency and quality.
化学反应分析
Types of Reactions
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its affinity for D1 dopamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol primarily involves its interaction with D1 dopamine receptors. It binds to these receptors, modulating their activity and influencing neurological pathways associated with dopamine signaling . This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
相似化合物的比较
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A precursor in the synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol.
3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the chloro and benzyl alcohol groups.
Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer high affinity for D1 dopamine receptors. This specificity makes it particularly valuable in neurological research and potential therapeutic applications .
属性
CAS 编号 |
67287-37-0 |
|---|---|
分子式 |
C₁₈H₂₂ClNO₃ |
分子量 |
335.83 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
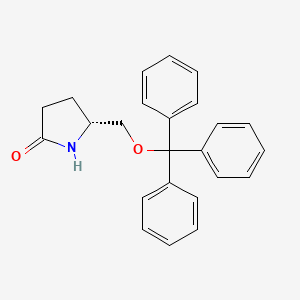
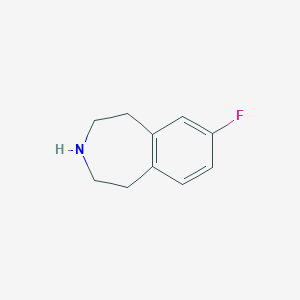
![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)
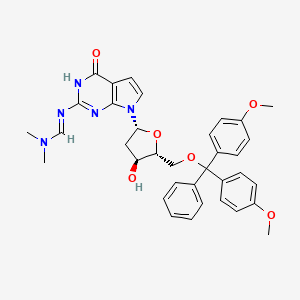
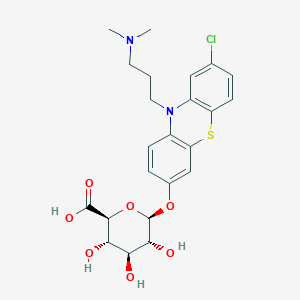
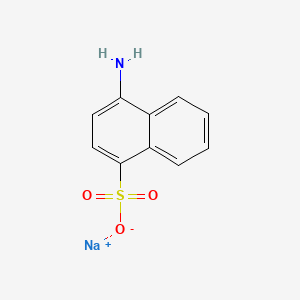
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
